molecular formula C21H25N3O2 B3011795 2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide CAS No. 478247-24-4

2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide

Cat. No. B3011795
CAS RN: 478247-24-4
M. Wt: 351.45
InChI Key: CGMYGPAGIWQBBA-UHFFFAOYSA-N
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Description

The compound 2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide is a derivative of 2,6-dimethylmorpholine, which is a chemical structure known for its potential in pharmaceutical applications. The morpholine ring is a versatile scaffold that can be modified to produce a variety of biologically active compounds. The presence of the dimethyl groups on the morpholine ring can influence the compound's biological activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of related derivatives of 2,6-dimethylmorpholine has been reported, where novel 2,6-dimethyl-N3, N5-diphenyl-1,4-dihydropyridine-3,5-dicarbohydrazide derivatives were synthesized from diethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . These derivatives were then tested for their biological activities. Although the exact synthesis of 2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide is not detailed, similar synthetic routes could potentially be applied, involving the formation of hydrazide from the corresponding esters or acids.

Molecular Structure Analysis

The molecular structure of 2,6-dimethylmorpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. This ring structure can be functionalized to create various derivatives with different substituents, which can significantly affect the molecule's chemical and biological properties. The dimethyl groups at the 2 and 6 positions can influence the molecule's conformation and electronic distribution .

Chemical Reactions Analysis

Electrochemical fluorination has been used to modify the structure of 2,6-dimethylmorpholine derivatives, introducing fluorine atoms into the molecule . This process can lead to the formation of various isomers and by-products, including the formation of a seven-membered ring as a by-product. The introduction of fluorine can alter the reactivity and stability of the compounds, potentially leading to new pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethylmorpholine derivatives can vary widely depending on the specific substituents attached to the morpholine ring. For instance, the introduction of a gem-dimethyl group on the morpholine core has been shown to improve plasmatic stability while maintaining antifungal activity . The presence of different functional groups can also influence the solubility, boiling point, and melting point of these compounds, which are important factors in their pharmacokinetic profiles and medicinal applications.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Antibacterial Activity : Diphenhydramine, a compound related to 2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide, has shown antibacterial efficacy against various bacteria including E. coli, Klebsiella strains, Staphylococcus aureus, and others (Semenitz, 1978).
  • Antifungal Activity : Derivatives of 2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide have demonstrated antifungal activity, particularly against Candida species and Aspergillus species, showcasing their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

Applications in Chemistry and Materials Science

  • Electrochemical Applications : Studies on the electrochemical fluorination of compounds like cis-2,6-dimethylmorpholino-group substituted carboxylic acids have been conducted, providing insights into chemical processes and material properties (Takashi et al., 1998).
  • Corrosion Inhibition : 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide, a related compound, has been used as a corrosion inhibitor for materials like galvanized steel and stainless steel, emphasizing its potential in material preservation and engineering (Gaber, 2021).

Pharmaceutical and Biological Applications

  • Antileishmanial Activity : Certain analogues of 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide have shown promising antileishmanial activity, indicating their potential use in treating leishmaniasis (Ahsan et al., 2016).
  • Anticonvulsant and Sedative Activity : Derivatives of 2,6-dimethyl-N,N-diphenyl-1,4-dihydropyridine-3,5-dicarbohydrazide have exhibited significant anticonvulsant and low sedative activity, suggesting their use in neurological treatments (Samaunnisa et al., 2014).

Additional Insights

  • Optical Applications : Hydrazones derived from acetohydrazide compounds have been investigated for their nonlinear optical properties, which could have applications in optical devices like limiters and switches (Naseema et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many drugs containing a morpholine ring act by interfering with biological signaling pathways .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the prevalence of morpholine in pharmaceuticals, it’s possible that this compound could have therapeutic potential .

properties

IUPAC Name

N-(benzhydrylideneamino)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-13-24(14-17(2)26-16)15-20(25)22-23-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,16-17H,13-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMYGPAGIWQBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322877
Record name N-(benzhydrylideneamino)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide

CAS RN

478247-24-4
Record name N-(benzhydrylideneamino)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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